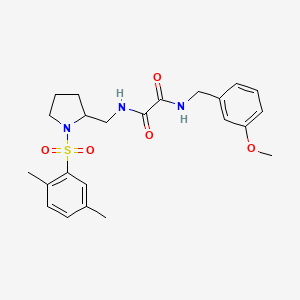![molecular formula C25H18ClN5O B2439318 N-(2-Chlorphenyl)-2-cyan-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamid CAS No. 1808405-57-3](/img/structure/B2439318.png)
N-(2-Chlorphenyl)-2-cyan-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H18ClN5O and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “N-(2-Chlorphenyl)-2-cyan-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamid”:
Antikrebsforschung
Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind. Studien haben gezeigt, dass sie Apoptose (programmierter Zelltod) in Krebszellen induzieren kann, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien macht .
Antistoffliche Anwendungen
Die Forschung hat gezeigt, dass diese Verbindung signifikante entzündungshemmende Eigenschaften besitzt. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und Entzündungen in verschiedenen Modellen reduzieren. Dies macht sie zu einem möglichen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und Morbus Crohn .
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. Sie hat sich gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern als wirksam erwiesen. Diese breite antimikrobielle Aktivität legt ihren potenziellen Einsatz bei der Entwicklung neuer Antibiotika oder Antimykotika nahe .
Neuroprotektive Wirkungen
Studien haben die neuroprotektiven Wirkungen dieser Verbindung untersucht, insbesondere in Modellen neurodegenerativer Erkrankungen wie Alzheimer und Parkinson. Sie scheint Neuronen vor oxidativem Stress und Apoptose zu schützen, was für die Verlangsamung des Fortschreitens dieser Krankheiten von Vorteil sein könnte .
Antivirale Forschung
Neuere Studien haben das antivirale Potenzial dieser Verbindung untersucht. Sie hat Aktivität gegen mehrere Viren gezeigt, darunter Influenza und Herpes-simplex-Virus. Dies deutet darauf hin, dass sie zu neuen antiviralen Medikamenten entwickelt werden könnte.
Diese Anwendungen unterstreichen das vielfältige Potenzial von “this compound” in verschiedenen Bereichen der wissenschaftlichen Forschung. Jede Anwendung bietet einen einzigartigen Weg für weitere Untersuchungen und Entwicklungen.
Quelle Quelle Quelle Quelle : Quelle : Quelle : Quelle : Quelle
Eigenschaften
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPSWPCISMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
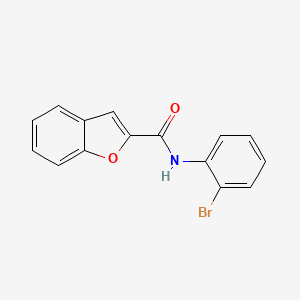
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)
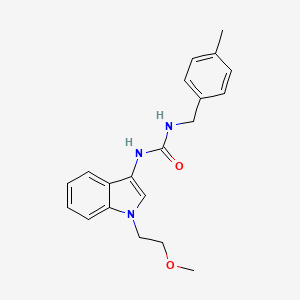
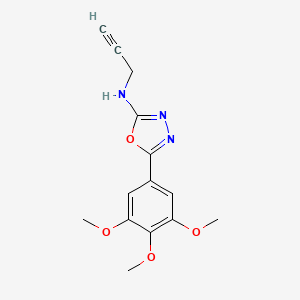
![4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2439244.png)
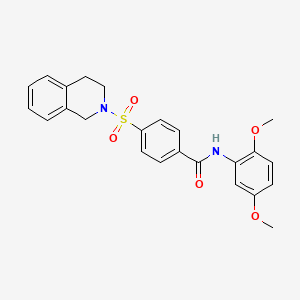
![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)
![N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2439251.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)

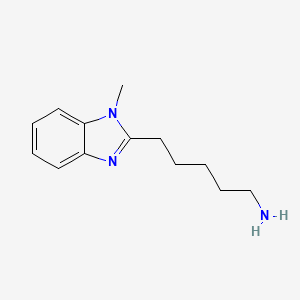
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)
